molecular formula C34H38N2O6S B12759271 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione CAS No. 179402-61-0

3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione

Cat. No.: B12759271
CAS No.: 179402-61-0
M. Wt: 602.7 g/mol
InChI Key: JFKIHXVQWVFSNI-FCJVTMLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiepane ring, followed by the introduction of the aminophenyl and benzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic methods to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the nitro groups can produce diamines.

Scientific Research Applications

3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.

    Medicine: It may be explored for its therapeutic properties, including its ability to interact with specific biological targets.

    Industry: Its unique structure and functional groups make it useful in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiepane derivatives and molecules with aminophenyl and benzyl groups. Examples include:

  • 3,6-Bis(3-aminophenyl)-2,7-dibenzylthiepane
  • 4,5-Dihydroxy-3,6-bis(3-aminophenyl)-2,7-dibenzylthiepane

Uniqueness

What sets 3,6-Bis((3-aminophenyl)methoxy)-2,7-bisbenzyl-4,5-dihydroxythiepane-1,1-dione apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

179402-61-0

Molecular Formula

C34H38N2O6S

Molecular Weight

602.7 g/mol

IUPAC Name

(2R,3R,4R,5R,6R,7R)-3,6-bis[(3-aminophenyl)methoxy]-2,7-dibenzyl-1,1-dioxothiepane-4,5-diol

InChI

InChI=1S/C34H38N2O6S/c35-27-15-7-13-25(17-27)21-41-33-29(19-23-9-3-1-4-10-23)43(39,40)30(20-24-11-5-2-6-12-24)34(32(38)31(33)37)42-22-26-14-8-16-28(36)18-26/h1-18,29-34,37-38H,19-22,35-36H2/t29-,30-,31-,32-,33+,34+/m1/s1

InChI Key

JFKIHXVQWVFSNI-FCJVTMLMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@@H]([C@H]([C@H]([C@H](S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(C(C(S2(=O)=O)CC3=CC=CC=C3)OCC4=CC(=CC=C4)N)O)O)OCC5=CC(=CC=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.